Calcium molybdate

説明

特性

CAS番号 |

7789-82-4 |

|---|---|

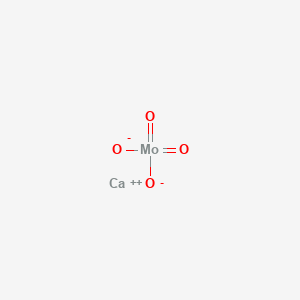

分子式 |

CaMoO4-6 |

分子量 |

200.03 g/mol |

IUPAC名 |

calcium;molybdenum;oxygen(2-) |

InChI |

InChI=1S/Ca.Mo.4O/q+2;;4*-2 |

InChIキー |

RKZUBBQQQBQBGT-UHFFFAOYSA-N |

SMILES |

[O-][Mo](=O)(=O)[O-].[Ca+2] |

正規SMILES |

[O-2].[O-2].[O-2].[O-2].[Ca+2].[Mo] |

外観 |

Solid powder |

密度 |

4.4 g/cm³ |

他のCAS番号 |

7789-82-4 |

物理的記述 |

WHITE CRYSTALLINE POWDER. |

ピクトグラム |

Irritant; Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Solubility in water, g/100ml at 25 °C: 0.005 (very poor) |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Calcium molybdate |

製品の起源 |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Core Properties of Calcium Molybdate

Introduction

This compound (CaMoO₄) is an inorganic compound that crystallizes in a tetragonal structure.[1] It has garnered significant attention from the scientific community due to its notable chemical stability, intriguing photoluminescent properties, and low toxicity.[1][2] Naturally occurring as the mineral powellite, CaMoO₄ belongs to the scheelite family of minerals.[3] Its applications are diverse, ranging from phosphors, scintillators, and laser host materials to potential uses in biomedical fields, including drug delivery and bioresorbable implants, owing to its biocompatibility.[2][3][4][5] This guide provides a comprehensive overview of the fundamental properties of this compound, detailed experimental protocols for its synthesis and characterization, and visual representations of key processes and concepts.

Fundamental Properties of this compound

The core properties of this compound are summarized in the following sections, with quantitative data presented in structured tables for clarity and ease of comparison.

General and Chemical Properties

This compound is a white, crystalline solid that is stable under normal conditions.[6][7] It is largely insoluble in water but can be dissolved in strong mineral acids.[8][9]

| Property | Value | Reference(s) |

| Chemical Formula | CaMoO₄ | [6][8] |

| CAS Number | 7789-82-4 | [6][8] |

| Molar Mass | 200.02 g/mol | [8] |

| Appearance | White crystalline solid/powder | [6][8] |

| Solubility in Water | 0.005 g/100ml at 25 °C (very poor) | [7] |

| Solubility in Acids | Soluble in strong acids | [8][9] |

| Solubility in Other | Insoluble in alcohol and ether | [9][10] |

Physical and Thermal Properties

The physical and thermal characteristics of CaMoO₄ make it a robust material for various high-temperature applications.

| Property | Value | Reference(s) |

| Density | 4.30 - 4.35 g/cm³ | [8][11] |

| Melting Point | 965 °C (1238 K) - 1445 °C (1718 K) | [8][12] |

| Enthalpy of Melting | Determined experimentally | [13] |

| Heat Capacity (Cp) | Measured in the range of 255–766 K | [13] |

| Standard Molar Entropy | 122.23 ± 1.22 J K⁻¹ mol⁻¹ at 298.15 K | [14] |

Crystallographic Properties

This compound possesses a scheelite-type tetragonal crystal structure, which is central to many of its optical and physical properties.[1] The structure consists of [MoO₄]²⁻ tetrahedra linked by Ca²⁺ ions, where each calcium atom is coordinated to eight oxygen atoms.[3][15]

| Property | Value | Reference(s) |

| Crystal System | Tetragonal | [1][3] |

| Space Group | I4₁/a (No. 88) | [1][3] |

| Lattice Parameters | a = 5.222 - 5.229 Å, c = 11.425 - 11.442 Å | [1][4] |

| Unit Cell Volume | 312.73 - 315.55 ų | [1] |

| Coordination | Ca²⁺: 8-coordinate, Mo⁶⁺: 4-coordinate (tetrahedral) | [15] |

| Bond Distances | Mo-O: ~1.78 Å, Ca-O: ~2.44 Å and ~2.47 Å | [15] |

Optical Properties

The optical properties of CaMoO₄, particularly its photoluminescence, are among its most studied features. The luminescence is attributed to electronic transitions within the [MoO₄]²⁻ tetrahedral clusters.[1]

| Property | Value | Reference(s) |

| Optical Band Gap (E_gap) | 3.8 - 4.90 eV (direct transition) | [1][16] |

| Refractive Index (n) | 1.85 - 1.97 | [17] |

| Photoluminescence Emission | Broad green emission, peak at ~477-520 nm | [1][4][18] |

| Abbe Number | 28.83 | [19] |

Biocompatibility and Toxicology

This compound is generally considered to have low toxicity.[2][7] When used in biological systems, it can dissociate into calcium and molybdate ions.[20] Molybdenum is an essential trace element for humans, and excess molybdate ions can be excreted by the kidneys.[20][21] Studies have shown that CaMoO₄ nanoparticles do not induce significant cytotoxic or genotoxic effects in certain biological models, suggesting their potential for biomedical applications.[2] Furthermore, molybdenum has been investigated as a bioresorbable metal for implants, where it degrades into molybdate anions.[5][22]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research. Below are protocols for common experimental procedures.

Synthesis Methodologies

2.1.1. Microwave-Assisted Solvothermal Synthesis

This method allows for the rapid synthesis of CaMoO₄ nanoparticles.[1]

Protocol:

-

Precursor Solution: Dissolve stoichiometric amounts of a calcium salt (e.g., Calcium Acetate, Ca(CH₃COO)₂) and a molybdate source (e.g., Ammonium Molybdate, (NH₄)₆Mo₇O₂₄·4H₂O) in a solvent such as propane-1,3-diol.

-

Homogenization: Stir the solution at room temperature for approximately 5-10 minutes to ensure a homogeneous mixture.

-

Microwave Reaction: Transfer the resulting solution to a Teflon autoclave. Seal the autoclave and place it inside a microwave synthesis system (e.g., 2.45 GHz, 800W).

-

Heating Profile: Heat the system to 120 °C at a rate of 25 °C/min and hold for a specified duration (e.g., 10, 30, or 60 minutes). Maintain constant pressure during the process.

-

Product Recovery: After the reaction, allow the autoclave to cool to room temperature.

-

Purification: Wash the resulting precipitate multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts. Centrifugation can be used to separate the product.

-

Drying: Dry the final CaMoO₄ powder in an oven at a moderate temperature (e.g., 60-80 °C) for several hours.

2.1.2. Co-precipitation Synthesis

This is a straightforward method for producing CaMoO₄ at room temperature.[23]

Protocol:

-

Solution A: Prepare an aqueous solution of a soluble molybdate salt, such as sodium molybdate (Na₂MoO₄). For example, dissolve molybdenum trioxide (MoO₃) in a sodium hydroxide (NaOH) solution.

-

Solution B: Prepare an aqueous solution of a soluble calcium salt, such as calcium chloride (CaCl₂) or calcium nitrate (Ca(NO₃)₂).[23]

-

Precipitation: Slowly add the calcium salt solution (Solution B) to the molybdate solution (Solution A) under constant stirring. A white precipitate of CaMoO₄ will form immediately.

-

Aging: Continue stirring the mixture for a period (e.g., 1-24 hours) to allow for crystal growth and aging of the precipitate.[23][24]

-

Collection and Washing: Collect the precipitate by filtration or centrifugation. Wash the product thoroughly with deionized water to remove soluble byproducts (e.g., NaCl).

-

Drying: Dry the collected CaMoO₄ powder in an oven at 80-100 °C overnight.

Characterization Techniques

2.2.1. X-Ray Diffraction (XRD)

XRD is used to determine the crystal structure, phase purity, and lattice parameters of the synthesized CaMoO₄.

Protocol:

-

Sample Preparation: Prepare a fine powder of the dried CaMoO₄ sample. Mount the powder on a sample holder, ensuring a flat, smooth surface.

-

Data Acquisition: Place the sample holder in a powder X-ray diffractometer.

-

Scan Parameters: Perform a scan over a 2θ range (e.g., 10° to 80°) using a specific X-ray source (e.g., Cu Kα radiation). Set the step size and scan speed to achieve good resolution.

-

Data Analysis: Analyze the resulting diffraction pattern. Compare the peak positions and intensities to standard diffraction patterns from databases (e.g., JCPDS No. 29-0351) to confirm the tetragonal scheelite structure of CaMoO₄.[17]

-

Rietveld Refinement: For detailed structural analysis, perform Rietveld refinement on the XRD data to calculate precise lattice parameters, unit cell volume, and atomic positions.[1]

2.2.2. Photoluminescence (PL) Spectroscopy

PL spectroscopy is employed to investigate the optical emission properties of CaMoO₄.

Protocol:

-

Sample Preparation: Place a small amount of the CaMoO₄ powder in a sample holder.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., a Xenon lamp) and a detector.

-

Excitation: Excite the sample with UV light at a wavelength corresponding to the absorption band of the [MoO₄]²⁻ group (typically in the range of 250-300 nm).

-

Emission Spectrum: Record the emission spectrum over a wavelength range that covers the expected visible emission (e.g., 400-700 nm).

-

Data Analysis: Identify the peak emission wavelength and analyze the shape and breadth of the emission band. The characteristic broad green emission is typically centered around 500 nm.[1][25]

Visualizations: Workflows and Mechanisms

Diagrams created using the DOT language provide clear visual summaries of complex processes and relationships relevant to CaMoO₄ research.

Caption: Experimental workflow for CaMoO₄ synthesis and characterization.

Caption: Energy level diagram of photoluminescence in CaMoO₄.

Caption: Conceptual workflow for CaMoO₄ as a drug delivery vehicle.

Applications and Future Outlook

The unique combination of properties makes this compound a versatile material with established and emerging applications.

-

Luminescent Materials: Its strong green photoluminescence makes it suitable for use as a phosphor in white light-emitting diodes (WLEDs) and other display technologies.[1][4]

-

Scintillators: CaMoO₄ crystals are used as scintillators for detecting radiation, particularly in experiments searching for rare events like neutrinoless double beta decay.[12][26]

-

Laser Host Material: The crystal structure can be doped with rare-earth elements (e.g., Eu³⁺, Dy³⁺) to create materials for solid-state lasers, where the CaMoO₄ lattice acts as a host that transfers energy to the dopant ions.[3]

-

Biomedical Potential: The demonstrated biocompatibility and low toxicity open avenues for its use in the biomedical field.[2] As a nanocarrier, it could be functionalized for targeted drug delivery.[27] Its degradation into benign, excretable ions also makes it a candidate for bioresorbable medical implants.[5][22]

Conclusion

This compound is a multifunctional material with a rich set of fundamental properties that make it valuable across diverse scientific and technological domains. Its well-defined tetragonal structure underpins its robust physical characteristics and notable optical emissions. For researchers in materials science, its application as a phosphor and scintillator continues to be an active area of development. For professionals in drug development and biomedical engineering, the low toxicity and biocompatibility of CaMoO₄ present exciting opportunities for creating novel drug delivery systems and advanced bioresorbable devices. Further research into surface functionalization and controlled morphology will be key to unlocking its full potential in these cutting-edge applications.

References

- 1. repositorio.unesp.br [repositorio.unesp.br]

- 2. researchgate.net [researchgate.net]

- 3. Eu( iii )-doped this compound nano- and microstructures: microfluidic synthesis and morphology tuning via solvent dielectric constant and viscosit ... - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00549J [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. CAS 7789-82-4: this compound | CymitQuimica [cymitquimica.com]

- 7. Page loading... [guidechem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. This compound CAS#: 7789-82-4 [amp.chemicalbook.com]

- 10. This compound | 7789-82-4 [chemicalbook.com]

- 11. This compound | CAS#:7789-82-4 | Chemsrc [chemsrc.com]

- 12. This compound [en.newpiezo.com]

- 13. Thermodynamic properties of CaMoO4 at high temperatures [inis.iaea.org]

- 14. researchgate.net [researchgate.net]

- 15. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 16. Optical and electrical features of this compound scheelite solar cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. refractiveindex.info [refractiveindex.info]

- 20. Calcium and Zinc Molybdates - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Biocompatibility and Degradation Behavior of Molybdenum in an In Vivo Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Molybdenum as a Potential Biocompatible and Resorbable Material for Osteosynthesis in Craniomaxillofacial Surgery—An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. On the derivation and electrochemical properties of this compound from zeolitic imidazole frameworks for supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. arxiv.org [arxiv.org]

- 27. Preparation and application of calcium phosphate nanocarriers in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Exploratory Synthesis of Calcium Molybdate Nanostructures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the exploratory synthesis of calcium molybdate (CaMoO4) nanostructures, a material of significant interest for its applications in phosphors, scintillators, laser materials, and potentially in the biomedical field.[1][2] This document details various synthesis methodologies, presents key quantitative data in a structured format, and offers detailed experimental protocols. Visual representations of experimental workflows are provided to facilitate a deeper understanding of the synthesis processes.

Introduction to this compound Nanostructures

This compound (CaMoO4) is a ternary metal oxide with a scheelite-type tetragonal structure.[3] Its intrinsic photoluminescence properties have made it a widely studied material for various optical applications.[2] The synthesis of CaMoO4 at the nanoscale allows for the tuning of its physical and chemical properties, opening up new avenues for its application. Researchers have explored numerous methods to control the size, shape, and crystallinity of CaMoO4 nanostructures, as these parameters significantly influence their performance.[1][3]

Synthesis Methodologies and Data Presentation

A variety of techniques have been successfully employed for the synthesis of this compound nanostructures. These methods offer different levels of control over the final product's characteristics. This section summarizes the key synthesis routes and presents the associated quantitative data in tabular format for comparative analysis.

2.1. Combustion Synthesis

The combustion method is a relatively simple and rapid technique for producing crystalline CaMoO4. It involves the exothermic reaction of a fuel (e.g., urea) with precursor salts in an aqueous solution, followed by thermal treatment.[4][5]

| Precursors | Fuel | pH | Dehydration Temperature & Time | Calcination Temperature & Time | Resulting Phase | Reference |

| Calcium nitrate tetrahydrate (Ca(NO3)2·4H2O), Ammonium molybdate tetrahydrate ((NH4)6Mo7O24·4H2O) | Urea | 7 | 150 °C for 2 h | 300 °C for 3 h | Poorly crystalline CaMoO4 | [4][5] |

| Calcium nitrate tetrahydrate (Ca(NO3)2·4H2O), Ammonium molybdate tetrahydrate ((NH4)6Mo7O24·4H2O) | Urea | 7 | 150 °C for 2 h | 500 °C for 4 h | Highly crystalline CaMoO4 | [4][5] |

2.2. Hydrothermal and Solvothermal Methods

Hydrothermal and solvothermal syntheses are versatile methods that utilize elevated temperatures and pressures in aqueous or non-aqueous solvents, respectively, to produce well-defined nanostructures.

| Precursors | Solvent(s) | Additive(s) | Temperature | Time | Resulting Morphology | Reference |

| Calcium nitrate (Ca(NO3)2), Sodium molybdate dihydrate (Na2MoO4·2H2O) | Ethylene glycol (EG) | PEG | 180 °C | 12 h | Nanospheres | [6] |

| Molybdic acid (H2MoO4), Calcium nitrate (Ca(NO3)2) | Water | EDA or BTD | - | 1-8 min | Aggregates | [7] |

| Sodium molybdate dihydrate (Na2MoO4·2H2O), Calcium acetate monohydrate (Ca(CH3COO)2·H2O) | Propane-1,3-diol | - | 120 °C | 10-60 min | Spherical-like nanoparticles | [8] |

2.3. Microwave-Assisted Synthesis

Microwave-assisted synthesis offers rapid and uniform heating, leading to shorter reaction times and often resulting in smaller, more uniform nanoparticles.[8][9]

| Precursors | Solvent(s) | Temperature | Time | Resulting Morphology | Reference |

| Calcium nitrate (Ca(NO3)2), Sodium molybdate (Na2MoO4) | Ethylene glycol | - | - | Nanocrystalline particles | [10] |

| Sodium molybdate (Na2MoO4), Calcium nitrate (Ca(NO3)2) | Distilled water | 95 °C | 60 min | Phosphors | [9] |

| Molybdic acid (H2MoO4), Calcium nitrate (Ca(NO3)2) | Water | - | 1-8 min | Crystalline aggregates | [7] |

2.4. Co-precipitation Method

Co-precipitation is a straightforward and scalable method that involves the simultaneous precipitation of calcium and molybdate ions from a solution. This technique can be performed at room temperature and allows for the synthesis of nanoparticles from waste materials like phosphogypsum.[11]

| Precursors | Solvent | Temperature | Resulting Particle Size | Reference |

| Moroccan phosphogypsum (as calcium source), Sodium molybdate | Water | Room Temperature | 12 nm | [11] |

2.5. Microfluidic Synthesis

Microfluidic synthesis provides excellent control over reaction conditions, enabling the formation of monodisperse nanoparticles by precisely managing mass transport and mixing.[2]

| Precursors | Solvent Mixture | Temperature | Resulting Morphology | Reference |

| Sodium molybdate dihydrate (Na2MoO4·2H2O), Calcium nitrate tetrahydrate (Ca(NO3)2·4H2O) | Water and Ethanol (various ratios) | Room temperature and -4 °C | Nano- and microstructures | [2] |

Experimental Protocols

This section provides detailed methodologies for the key synthesis techniques discussed above.

3.1. Combustion Synthesis Protocol [4][5]

-

Precursor Solution Preparation: Dissolve stoichiometric amounts of calcium nitrate tetrahydrate (Ca(NO3)2·4H2O) and ammonium molybdate tetrahydrate ((NH4)6Mo7O24·4H2O) in deionized water with magnetic stirring.

-

Fuel Addition: Add urea (CO(NH2)2) as a fuel to the solution.

-

pH Adjustment: Adjust the pH of the solution to 7 by the dropwise addition of ammonia solution.

-

Dehydration: Evaporate the solution to dryness and then heat the resulting powder in an oven at 150 °C for 2 hours.

-

Calcination: Transfer the dried powder to a furnace and heat at either 300 °C for 3 hours for a poorly crystalline phase or 500 °C for 4 hours for a highly crystalline phase.

3.2. Facile Hydrothermal Synthesis of CaMoO4 Nanospheres [6]

-

Precursor Solutions: Separately dissolve 2.3 g of Ca(NO3)2 and 2.41 g of Na2MoO4·2H2O in 25 mL of ethylene glycol (EG) in two beakers.

-

Mixing: Stir both solutions for 30 minutes, then mix them and continue stirring for another 30 minutes.

-

Additive: Add 1.2 mL of Polyethylene Glycol (PEG) dropwise to the solution while stirring.

-

Hydrothermal Treatment: Transfer the solution to a Teflon-lined stainless-steel autoclave and heat at 180 °C for 12 hours.

-

Product Recovery: Cool the autoclave to room temperature. Collect the precipitate and wash it several times with distilled water and ethanol.

-

Drying and Calcination: Dry the product and then calcine it at 300 °C for 4 hours.

3.3. Microwave-Assisted Solvothermal (MAS) Method [8]

-

Precursor Solution: Dissolve 2.5 x 10⁻³ mol of sodium molybdate dihydrate (Na2MoO4·2H2O) and 2.5 x 10⁻³ mol of calcium acetate monohydrate (Ca(CH3COO)2·H2O) in 100 mL of propane-1,3-diol.

-

Homogenization: Stir the solution for 5 minutes at room temperature.

-

Microwave Processing: Transfer the solution to a Teflon autoclave and place it inside a microwave system (2.45 GHz, 800 W). Process the solution at 120 °C for 10, 30, or 60 minutes.

-

Product Recovery: After the reaction, cool the autoclave and collect the product by centrifugation, followed by washing with deionized water and ethanol.

3.4. Co-precipitation from Phosphogypsum [11]

-

Mixing: Blend Moroccan phosphogypsum with a sodium molybdate solution at room temperature.

-

Precipitation: Allow the co-precipitation reaction to occur in a single step without pH adjustment or the addition of surfactants.

-

Product Separation: Separate the resulting CaMoO4 nanoparticles by filtration.

-

Washing and Drying: Wash the precipitate with water and then dry it at 105 °C.

3.5. Microfluidic Synthesis [2]

-

Precursor Solutions: Prepare separate aqueous solutions of sodium molybdate dihydrate (Na2MoO4·2H2O) and calcium nitrate tetrahydrate (Ca(NO3)2·4H2O).

-

Solvent System: Prepare a mixed solvent system of water and ethanol in the desired weight ratio.

-

Microfluidic Reaction: Pump the precursor solutions and the solvent through a microfluidic reactor to achieve controlled mixing and reaction. The reaction can be carried out at room temperature or cooled to -4 °C.

-

Quenching: Dilute the reaction mixture to quench the reaction and prevent further particle aggregation.

-

Product Collection: Collect the synthesized nano- and microstructures.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for the described synthesis methods.

Caption: Workflow for Combustion Synthesis of CaMoO4.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Eu( iii )-doped this compound nano- and microstructures: microfluidic synthesis and morphology tuning via solvent dielectric constant and viscosit ... - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00549J [pubs.rsc.org]

- 3. Red and green colors emitting spherical-shaped this compound nanophosphors for enhanced latent fingerprint detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase evolution in this compound nanoparticles as a function of synthesis temperature and its electrochemical effect on energy storage - Nanoscale Advances (RSC Publishing) DOI:10.1039/C8NA00156A [pubs.rsc.org]

- 5. diva-portal.org [diva-portal.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cdmf.org.br [cdmf.org.br]

- 8. repositorio.unesp.br [repositorio.unesp.br]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

electronic band structure of calcium molybdate

An In-depth Technical Guide to the Electronic Band Structure of Calcium Molybdate

Introduction

This compound (CaMoO₄) is a ternary oxide material that crystallizes in the scheelite-type structure.[1] It has garnered significant scientific and commercial interest due to its intrinsic photoluminescence properties, making it a promising material for applications such as phosphors, solid-state lasers, white-light emitting diodes (WLEDs), and scintillators.[2][3][4] The performance of CaMoO₄ in these optical and electronic applications is fundamentally governed by its electronic band structure. This guide provides a detailed technical overview of the electronic properties of CaMoO₄, focusing on its band gap, density of states, and the experimental and theoretical methodologies used for their determination.

Crystal Structure

At ambient conditions, this compound possesses a body-centered tetragonal crystal structure belonging to the scheelite family, described by the space group I4₁/a (No. 88).[1][5] The structure consists of [MoO₄]²⁻ tetrahedra and [CaO₈] distorted deltahedra (dodecahedra).[6] Each calcium atom is coordinated to eight oxygen atoms, while each molybdenum atom is tetrahedrally coordinated to four oxygen atoms.[6][7] This arrangement forms a complex layer structure perpendicular to the c-axis.[1]

Lattice Parameters

The lattice parameters of CaMoO₄ have been determined through various experimental studies, primarily using X-ray diffraction and Rietveld refinement. The values are consistent across different synthesis methods, confirming its stable tetragonal structure.

| Lattice Parameter | Value (Å) | Unit Cell Volume (ų) | Source |

| a, b | 5.229 | 312.97 | [5] |

| c | 11.442 | [5] | |

| a, b | 5.228 | 312.74 | [6] |

| c | 11.440 | [6] | |

| a, b | 5.222 | 315.55 | [6] |

| c | 11.425 | [6] | |

| a, b | 5.23 | 311.22 | [7] |

| c | 11.38 | [7] | |

| a, b | 5.2169 | 310.87 | [1] |

| c | 11.3962 | [1] |

Electronic Band Structure

The electronic band structure of a material dictates its optical and electrical properties. For CaMoO₄, both theoretical calculations and experimental results indicate it is a wide-band-gap semiconductor.

Band Gap

Theoretical studies based on density functional theory (DFT) consistently show that CaMoO₄ has a direct band gap located at the Γ point (the center of the Brillouin zone).[6][8][9] This direct transition is an important feature for its application in optoelectronic devices. The top of the valence band (VB) is primarily formed by the O 2p orbitals, while the bottom of the conduction band (CB) is dominated by the Mo 4d orbitals.[9] The transition from the VB to the CB is thus characterized as an O→Mo charge-transfer transition.[2]

There is a notable variation in the reported band gap values, which is common when comparing theoretical and experimental results. Theoretical calculations using the Generalized Gradient Approximation (GGA) tend to underestimate the band gap due to limitations in the functional, while experimental values can vary based on the measurement technique and sample crystallinity.[8][10]

| Method | Band Gap (Eg) | Type | Source |

| Experimental | |||

| UV-Vis Spectroscopy | 3.9 eV | Direct | [8][10] |

| UV-Vis Spectroscopy | 3.96 eV | Direct | [11] |

| UV-Vis Spectroscopy | 3.71 - 3.73 eV | Direct | [12] |

| Corrected Diffuse Reflection | 4.78 - 4.86 eV | Direct | [13] |

| Theoretical | |||

| DFT (GGA) | 3.2 eV | Direct | [8][10] |

| DFT (B3LYP) | 4.90 eV (singlet state) | Direct | [6] |

| DFT (B3LYP) | 3.91 eV (triplet state) | Indirect | [6] |

| DFT | 3.50 eV | Direct | [7] |

| DFT | ~3.0 eV | Direct | [14] |

Density of States (DOS)

The projected density of states (PDOS) provides insight into the atomic orbital contributions to the electronic bands. For CaMoO₄:

-

Valence Band (VB): The upper region of the valence band is predominantly composed of O 2p states, with some hybridization from Mo 4d states, indicating a covalent character in the Mo-O bonds.[8][9]

-

Conduction Band (CB): The lower region of the conduction band is mainly formed by unoccupied Mo 4d states.[9]

-

Calcium States: The Ca 3d states contribute to the conduction band at higher energies, typically 3-4 eV above the conduction band minimum.[9]

Defects, such as oxygen vacancies, can introduce localized energy levels within the band gap, which can influence the material's luminescence and photocatalytic properties.[15]

Methodologies for Band Structure Determination

A combination of experimental techniques and theoretical calculations is employed to fully characterize the electronic band structure of CaMoO₄.

Experimental Protocols

4.1.1 X-ray Diffraction (XRD)

-

Purpose: To confirm the phase purity and crystal structure of the synthesized CaMoO₄ powder. This is a critical first step as theoretical calculations require accurate structural input.

-

Methodology:

-

CaMoO₄ powder is thinly spread on a sample holder.

-

The sample is irradiated with monochromatic X-rays (commonly Cu-Kα, λ = 1.5406 Å).

-

The diffraction pattern is recorded over a range of 2θ angles (e.g., 10° to 80°).

-

The resulting diffractogram is compared with standard patterns from databases (e.g., ICSD No. 60552) to confirm the tetragonal scheelite phase.[6]

-

Rietveld Refinement: For detailed structural information, software like GSAS with the EXPGUI interface is used to refine the lattice parameters, atomic positions, and unit cell volume by fitting the experimental XRD pattern to a theoretical model.[6]

-

4.1.2 UV-Visible Diffuse Reflectance Spectroscopy (DRS)

-

Purpose: To determine the optical band gap energy (Eg).

-

Methodology:

-

The diffuse reflectance spectrum of the CaMoO₄ powder is measured using a UV-Vis spectrophotometer equipped with an integrating sphere. A standard reference material like BaSO₄ is used for baseline correction.

-

The obtained reflectance data (R) is converted to the Kubelka-Munk function, F(R∞), which is proportional to the absorption coefficient (α). The relationship is given by: F(R∞) = (1-R)² / 2R.[6]

-

The optical band gap is determined using the Tauc relation: (αhν)ⁿ = A(hν - Eg), where hν is the photon energy.

-

Since CaMoO₄ has a direct allowed transition, n = 2 is used.[6]

-

A plot of (F(R∞)hν)² versus hν (a Tauc plot) is generated. The band gap (Eg) is determined by extrapolating the linear portion of the curve to the energy axis where the value is zero.[6][10]

-

4.1.3 Photoluminescence (PL) Spectroscopy

-

Purpose: To investigate the electronic transitions responsible for luminescence and to probe defect states within the band gap.

-

Methodology:

-

The CaMoO₄ sample is excited with a monochromatic light source, typically a high-energy laser (e.g., Krypton ion laser at 350 nm) or the output from a monochromator coupled to a Xenon lamp.[6]

-

Emission Spectrum: The emitted light from the sample is collected (typically at 90° to the excitation beam), passed through a monochromator to separate the wavelengths, and detected by a photomultiplier tube (PMT). This yields an emission spectrum, which for CaMoO₄ typically shows a broad band in the green-blue region corresponding to the intrinsic luminescence from the [MoO₄]²⁻ complex.[6][16]

-

Excitation Spectrum: The emission monochromator is fixed at the wavelength of maximum emission, and the excitation wavelength is scanned. This reveals which energies are most efficiently absorbed to produce the emission, corresponding to the charge-transfer band of the material.[2]

-

Computational Protocols

4.2.1 Density Functional Theory (DFT)

-

Purpose: To theoretically calculate the electronic band structure, density of states, and optical properties of CaMoO₄.

-

Methodology:

-

Structural Input: The calculation begins with the experimentally determined crystal structure (space group, lattice parameters, atomic positions) as the input.

-

Functional and Basis Set Selection: A computational package (e.g., CRYSTAL, VASP) is used. An appropriate exchange-correlation functional is chosen. The Generalized Gradient Approximation (GGA) is common but often underestimates band gaps.[8] Hybrid functionals like B3LYP, which mix a portion of exact Hartree-Fock exchange, generally provide more accurate band gap values.[6] Basis sets, which describe the atomic orbitals, are also defined (e.g., Hay & Wadt's pseudopotential for Mo).[6]

-

Geometry Optimization: The lattice parameters and internal atomic coordinates are optimized to find the minimum energy configuration of the crystal structure.

-

Electronic Structure Calculation: Using the optimized geometry, the electronic band structure is calculated along high-symmetry directions in the first Brillouin zone. The total and projected densities of states (DOS and PDOS) are also computed.

-

Analysis: The band structure plot is analyzed to determine the band gap value and whether it is direct or indirect. The PDOS is analyzed to identify the orbital contributions to the valence and conduction bands.

-

Conclusion

The is characterized by a wide, direct band gap at the Γ point of the Brillouin zone. The valence and conduction band edges are primarily composed of O 2p and Mo 4d orbitals, respectively, defining its fundamental O→Mo charge-transfer nature. A comprehensive understanding of this electronic structure is achieved by combining experimental techniques, such as XRD, UV-Vis, and PL spectroscopy, with theoretical DFT calculations. While discrepancies exist between calculated and measured band gap values, the collective results provide a robust model for explaining the excellent optical properties of CaMoO₄ and for guiding the development of new functional materials for optoelectronic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Fabricated Flexible Composite for a UV-LED Color Filter and Anti-Counterfeiting Application of this compound Phosphor Synthesized at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Eu( iii )-doped this compound nano- and microstructures: microfluidic synthesis and morphology tuning via solvent dielectric constant and viscosit ... - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00549J [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. repositorio.unesp.br [repositorio.unesp.br]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Study of the electronic structures of CaMoO4 crystal related to oxygen vacancy [inis.iaea.org]

- 16. The luminescence of this compound [inis.iaea.org]

Theoretical Modeling of Calcium Molybdate (CaMoO4) Properties: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical modeling of calcium molybdate (CaMoO4) properties, alongside a detailed summary of experimental findings. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development, offering insights into the material's structural, electronic, and optical characteristics, and its potential applications in the biomedical field.

Structural Properties

This compound crystallizes in a tetragonal structure belonging to the scheelite family, with the space group I41/a.[1] This structure is characterized by [MoO4] tetrahedra and [CaO8] dodecahedra.[2] The arrangement of these polyhedra dictates the material's overall properties. Theoretical modeling, primarily through Density Functional Theory (DFT), has proven to be a powerful tool in predicting and understanding these structural parameters.

Crystal Structure and Lattice Parameters

The crystal structure of CaMoO4 consists of a body-centered tetragonal lattice. Each molybdenum (Mo) atom is tetrahedrally coordinated to four oxygen (O) atoms, while each calcium (Ca) atom is coordinated to eight oxygen atoms.

Table 1: Comparison of Theoretical and Experimental Lattice Parameters of CaMoO4

| Parameter | Experimental Value (Å)[3] | Theoretical Value (Å)[2] |

| a | 5.228 | 5.222 |

| c | 11.440 | 11.425 |

Electronic and Optical Properties

The electronic and optical properties of CaMoO4 are of significant interest for various applications, including as a host material for phosphors and in biomedical imaging. Theoretical calculations provide valuable insights into the electronic band structure and density of states, which govern these properties.

Electronic Band Structure and Band Gap

First-principles quantum mechanical calculations, often based on DFT at the B3LYP level, are employed to understand the band structure of CaMoO4.[1] Theoretical studies indicate that CaMoO4 has a direct band gap at the center of the Brillouin zone.[1] The calculated band gap values can vary depending on the functional used in the DFT calculations.

Table 2: Theoretical and Experimental Band Gap Energies of CaMoO4

| Method | Band Gap (eV) | Reference |

| Theoretical (DFT-B3LYP) | 4.90 (Singlet state) | [3] |

| Theoretical (DFT-GGA) | 3.2 | [4] |

| Experimental (UV-Vis) | 3.90 - 3.93 | [3] |

| Experimental (UV-Vis) | 5.51 | [5] |

Vibrational Properties and Raman Spectroscopy

Raman spectroscopy is a powerful technique to probe the vibrational modes of a material. Group theory predicts 26 vibrational modes for the CaMoO4 crystal structure.[1] These modes are categorized into internal modes, corresponding to vibrations within the [MoO4] tetrahedra, and external modes, which are attributed to the vibrations of the [CaO8] clusters and the motion of the MoO4 units as a whole.

Table 3: Prominent Raman Active Modes of CaMoO4

| Symmetry | Experimental Frequency (cm⁻¹)[2] | Theoretical Frequency (cm⁻¹)[2] | Vibrational Assignment |

| Ag | 878 | 808.7 | Symmetric stretching of Mo-O |

| Bg | 847 | - | Asymmetric stretching of Mo-O |

| Eg | 794 | 785.3 | Asymmetric stretching of Mo-O |

| Bg | 392 | - | Bending of O-Mo-O |

| Ag/Bg | 324 | 327.5 | Bending of O-Mo-O |

| Eg | 193 | 195.3 | External mode |

| Bg | 145 | 158.8 | External mode |

| Eg | 112 | - | External mode |

Experimental Protocols

Synthesis of CaMoO4 Nanoparticles (Microwave-Assisted Solvothermal Method)

This method allows for the rapid synthesis of CaMoO4 nanoparticles.[1]

Materials:

-

Calcium acetate monohydrate (Ca(CH3COO)2·H2O)

-

Ammonium molybdate tetrahydrate ((NH4)6Mo7O24·4H2O)

-

Propane-1,3-diol

-

Ethanol

-

Distilled water

Procedure:

-

Dissolve stoichiometric amounts of calcium acetate monohydrate and ammonium molybdate tetrahydrate in propane-1,3-diol under constant stirring.

-

Transfer the resulting solution to a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it in a microwave reactor at a specified temperature (e.g., 120 °C) for a designated time (e.g., 10-60 minutes).

-

After the reaction, allow the autoclave to cool to room temperature naturally.

-

Collect the white precipitate by centrifugation.

-

Wash the precipitate several times with distilled water and ethanol to remove any unreacted precursors and byproducts.

-

Dry the final product in an oven at a specified temperature (e.g., 60 °C) for several hours.

Powder X-ray Diffraction (XRD) and Rietveld Refinement

XRD is used to determine the crystal structure and phase purity of the synthesized CaMoO4.[6][7] Rietveld refinement of the XRD data provides detailed structural information, including lattice parameters.

Instrumentation:

-

Powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).

Procedure:

-

Prepare a powder sample of the synthesized CaMoO4.

-

Mount the sample on a zero-background sample holder.

-

Collect the diffraction pattern over a 2θ range (e.g., 10-80°) with a step size of 0.02° and a suitable counting time per step.

-

Perform Rietveld refinement on the collected data using software such as GSAS or FullProf. The refinement involves fitting a calculated diffraction pattern to the experimental data by adjusting structural parameters (lattice parameters, atomic positions) and profile parameters.

Raman Spectroscopy

Raman spectroscopy is employed to investigate the vibrational modes of CaMoO4.[4][8]

Instrumentation:

-

Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

-

Microscope for sample focusing.

-

CCD detector.

Procedure:

-

Place a small amount of the CaMoO4 powder on a microscope slide.

-

Focus the laser beam onto the sample using the microscope objective.

-

Acquire the Raman spectrum over a specific wavenumber range (e.g., 50-1000 cm⁻¹) with an appropriate laser power and acquisition time to obtain a good signal-to-noise ratio.

-

Identify the characteristic Raman peaks and compare them with theoretical and literature values.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the optical band gap of CaMoO4.[9] For powder samples, diffuse reflectance spectroscopy (DRS) is often employed.

Instrumentation:

-

UV-Vis spectrophotometer with a diffuse reflectance accessory (integrating sphere).

Procedure:

-

Load the CaMoO4 powder into a sample holder.

-

Place a reference standard (e.g., BaSO4 or a calibrated white standard) in the reference port.

-

Record the diffuse reflectance spectrum over a wavelength range (e.g., 200-800 nm).

-

Convert the reflectance data to absorbance using the Kubelka-Munk function: F(R) = (1-R)² / 2R, where R is the reflectance.

-

Determine the band gap energy by plotting (F(R)hν)² versus photon energy (hν) and extrapolating the linear portion of the curve to the energy axis.

Mandatory Visualizations

Caption: Workflow for theoretical modeling of CaMoO4 properties using DFT.

Caption: Experimental workflow for synthesis and characterization of CaMoO4.

Caption: Nanoparticle-based drug delivery mechanism to cancer cells.

Applications in Drug Development and Biomedical Imaging

The unique optical properties and biocompatibility of CaMoO4 nanoparticles make them promising candidates for applications in drug delivery and biomedical imaging.

Drug Delivery

CaMoO4 nanoparticles can be functionalized to act as carriers for targeted drug delivery.[10] Their surfaces can be modified with specific ligands that bind to receptors overexpressed on cancer cells, enabling active targeting.[11][12] The nanoparticles can encapsulate or be conjugated with therapeutic agents, which are then released at the target site, potentially triggered by changes in the local microenvironment (e.g., pH).[3][13] Studies have suggested that this compound nanoparticles are not toxic or genotoxic at certain concentrations, indicating their potential for safe biomedical applications.[14][15]

Biomedical Imaging and Theranostics

The intrinsic photoluminescence of CaMoO4 makes it a candidate for bioimaging.[1] When doped with rare-earth elements, its luminescent properties can be tuned for specific imaging modalities. The ability of CaMoO4 nanoparticles to both carry a therapeutic payload and act as an imaging agent opens up possibilities for their use in theranostics—a combined diagnostic and therapeutic approach. This dual functionality would allow for the simultaneous monitoring of drug delivery and therapeutic response. The development of CaMoO4-based contrast agents for techniques like photoacoustic imaging is an active area of research.[16] While CaMoO4 itself is not a conventional contrast agent, its nanoparticle form can be engineered to enhance imaging signals.[17] Further research into the biocompatibility and long-term effects of CaMoO4 nanoparticles is crucial for their clinical translation.[18][19][20]

References

- 1. repositorio.unesp.br [repositorio.unesp.br]

- 2. cdmf.org.br [cdmf.org.br]

- 3. researchgate.net [researchgate.net]

- 4. selectscience.net [selectscience.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ywcmatsci.yale.edu [ywcmatsci.yale.edu]

- 8. Guide to Raman Spectroscopy | Bruker [bruker.com]

- 9. ifuap.buap.mx [ifuap.buap.mx]

- 10. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent progress on nanoparticle-based drug delivery systems for cancer therapy | Cancer Biology & Medicine [cancerbiomed.org]

- 12. researchgate.net [researchgate.net]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound: Toxicity and genotoxicity assay in Drosophila melanogaster by SMART test (2020) | Francisco Xavier Nobre | 7 Citations [scispace.com]

- 16. youtube.com [youtube.com]

- 17. dl.asminternational.org [dl.asminternational.org]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. mdpi.com [mdpi.com]

- 20. Calcium Phosphate Nanoparticles Cytocompatibility Versus Cytotoxicity: A Serendipitous Paradox - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Calcium Molybdate in Diverse Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of calcium molybdate (CaMoO₄) in a variety of solvents. The information is curated for professionals in research, scientific, and drug development fields who require a thorough understanding of this compound's behavior in different chemical environments. This document details quantitative solubility data, outlines experimental protocols for solubility determination, and illustrates a relevant industrial process through a visualization.

Executive Summary

This compound, a naturally occurring mineral known as powellite, is a white, crystalline powder. Its solubility is a critical parameter in various applications, including industrial catalysis, the production of molybdenum metal and alloys, and potentially in the development of novel drug delivery systems. This guide consolidates available data on its solubility in aqueous and organic media, providing a foundational resource for laboratory and industrial applications. Generally, this compound is characterized by its low solubility in water, which increases significantly in acidic conditions. It exhibits partial solubility in alkaline solutions and is largely insoluble in common organic solvents.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the solvent, temperature, and pH. The following tables summarize the available quantitative data to facilitate easy comparison.

Table 1: Solubility of this compound in Aqueous Solutions

| Solvent System | Temperature (°C) | Molarity/Molality of Solvent | Solubility | Reference |

| Water | 20 | - | 0.0011 g / 100 mL | [1] |

| Water | 80 | - | 0.022% | [2] |

| Hydrochloric Acid (HCl) | 300 (573 K) | 10⁻⁴ - 0.02 m | Data available in source | [3][4] |

| Perchloric Acid (HClO₄) | 300 (573 K) | 10⁻⁴ - 0.03 m | Data available in source | [3][4] |

| Sodium Chloride (NaCl) | 300 (573 K) | 0 - 3.82 m | Data available in source | [3][4] |

| Sodium Perchlorate (NaClO₄) | 300 (573 K) | 0.10 - 1.61 m | Data available in source | [3][4] |

| Ammonium Hydroxide (NH₄OH) | Room Temperature | 1% | 1.9% of initial Mo leached after 1h | [2] |

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility | Reference |

| Ethanol | Not Specified | Insoluble | [5] |

| Propane-1,3-diol | Not Specified | Used as a solvent in synthesis, suggesting some solubility | [6] |

Dissolution Mechanisms

The dissolution of this compound is significantly influenced by the chemical nature of the solvent.

-

In Water: this compound is sparingly soluble in water, establishing an equilibrium between the solid phase and its constituent ions, Ca²⁺ and MoO₄²⁻.

-

In Acids: The solubility of this compound dramatically increases in strong acids like hydrochloric acid and nitric acid[7][8]. The dissolution mechanism involves the protonation of the molybdate anion (MoO₄²⁻) to form species such as HMoO₄⁻ and H₂MoO₄, which are more soluble. The overall reaction in hydrochloric acid can be represented as:

-

In Alkaline Solutions: this compound exhibits partial solubility in alkaline solutions, such as sodium hydroxide and ammonium hydroxide[7][8]. The dissolution in these media is attributed to the formation of soluble molybdate complexes. However, quantitative data on the extent of this solubility is limited.

-

In Organic Solvents: this compound is generally considered insoluble in common organic solvents like ethanol[5]. Its solubility in other organic media is not well-documented in the literature.

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility requires precise experimental techniques. The following are detailed methodologies for key analytical methods.

Gravimetric Method

This method is a fundamental technique for determining the solubility of a sparingly soluble salt like this compound.

Objective: To determine the mass of this compound dissolved in a given volume of solvent at a specific temperature.

Apparatus:

-

Constant temperature water bath or incubator

-

Analytical balance

-

Beakers and flasks

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Drying oven

-

Desiccator

Procedure:

-

Saturation: Add an excess of this compound powder to a known volume of the solvent in a sealed container.

-

Equilibration: Place the container in a constant temperature bath and agitate it for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filtration: Carefully filter the saturated solution to remove the undissolved solid. It is crucial to maintain the temperature during filtration to prevent precipitation or further dissolution.

-

Evaporation: Take a precise volume of the clear filtrate and place it in a pre-weighed evaporating dish.

-

Drying: Heat the evaporating dish gently to evaporate the solvent, leaving behind the dissolved this compound.

-

Weighing: Dry the residue in an oven at a suitable temperature (e.g., 105-110 °C) until a constant weight is achieved. Cool the dish in a desiccator before each weighing.

-

Calculation: The solubility is calculated from the mass of the residue and the volume of the filtrate used.

Atomic Absorption Spectroscopy (AAS)

AAS is a sensitive technique for determining the concentration of calcium and molybdenum ions in a solution, which can then be used to calculate the solubility of this compound.

Objective: To quantify the concentration of dissolved calcium or molybdenum in a saturated solution.

Apparatus:

-

Atomic Absorption Spectrometer with appropriate hollow cathode lamps (for Ca and Mo)

-

Volumetric flasks and pipettes

-

Filtration apparatus

Procedure:

-

Sample Preparation: Prepare a saturated solution of this compound as described in the gravimetric method (Steps 1-3).

-

Standard Solutions: Prepare a series of standard solutions of known concentrations of calcium or molybdenum.

-

Dilution: Dilute the filtered saturated solution with a suitable solvent (e.g., deionized water with a small amount of acid to prevent precipitation) to bring the concentration within the linear working range of the AAS instrument.

-

Instrument Calibration: Calibrate the AAS instrument using the prepared standard solutions.

-

Measurement: Aspirate the diluted sample solution into the flame or graphite furnace of the AAS and record the absorbance.

-

Calculation: Determine the concentration of calcium or molybdenum in the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility of this compound can then be calculated based on its molar mass.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is an extremely sensitive method for elemental analysis and can be used to determine very low concentrations of dissolved calcium and molybdenum.

Objective: To perform ultra-trace quantification of dissolved calcium and molybdenum to determine the solubility of this compound.

Apparatus:

-

Inductively Coupled Plasma - Mass Spectrometer

-

Autosampler

-

Volumetric flasks and pipettes

-

Microwave digestion system (if required for complex matrices)

Procedure:

-

Sample Preparation: Prepare a saturated solution of this compound as described in the gravimetric method (Steps 1-3).

-

Digestion (if necessary): For complex matrices, a digestion step using concentrated acids (e.g., nitric acid) in a microwave digestion system may be required to break down the matrix and ensure all the analyte is in solution.

-

Dilution: Dilute the filtered (and digested, if applicable) solution with high-purity deionized water to a concentration suitable for ICP-MS analysis.

-

Internal Standards: Add an internal standard to all samples and standards to correct for instrumental drift and matrix effects.

-

Instrument Calibration: Calibrate the ICP-MS with a series of multi-element standards containing known concentrations of calcium and molybdenum.

-

Analysis: Introduce the prepared samples into the ICP-MS for analysis. The instrument will measure the mass-to-charge ratio of the ions produced in the plasma, allowing for the quantification of each element.

-

Calculation: The concentration of calcium and molybdenum in the original saturated solution is calculated from the measured values, taking into account all dilution factors.

Visualization of a Related Industrial Process

The solubility of this compound is a key factor in the hydrometallurgical processing of molybdenum ores. The following diagram illustrates a simplified workflow for the production of this compound from a sodium molybdate solution, a common intermediate in molybdenum extraction.

Caption: Hydrometallurgical production of this compound.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in various solvents, supported by quantitative data and established experimental protocols. The information presented underscores the compound's poor solubility in water and organic solvents, and its enhanced solubility in acidic and, to some extent, alkaline media. The provided experimental methodologies offer a solid foundation for researchers to accurately determine the solubility of this compound in their specific applications. The visualization of the industrial production process further contextualizes the importance of understanding its solubility characteristics. Further research is warranted to expand the quantitative solubility data, particularly in a wider range of organic solvents and across a broader spectrum of temperatures and pH values, to fully unlock the potential of this compound in diverse scientific and industrial fields.

References

- 1. This compound | AAA Molybdenum Products, Inc. [aaamolybdenum.com]

- 2. pr.ibs.re.kr [pr.ibs.re.kr]

- 3. Solubility of this compound in aqueous solutions at 573 K and thermodynamics of monomer hydrolysis of Mo(VI) at elevated temperatures | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound CAS#: 7789-82-4 [m.chemicalbook.com]

- 6. repositorio.unesp.br [repositorio.unesp.br]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. scispace.com [scispace.com]

Vibrational Landscape of Calcium Molybdate: A Technical Guide to Raman Spectroscopy Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the vibrational modes of calcium molybdate (CaMoO₄) as characterized by Raman spectroscopy. This compound, a material with significant applications in phosphors, solid-state lasers, and as a scintillator, possesses a scheelite-type tetragonal crystal structure that gives rise to a distinct Raman spectral signature. Understanding these vibrational modes is crucial for material identification, quality control, and for elucidating the effects of doping or environmental changes on the material's properties.

Theoretical Framework: Vibrational Modes in this compound

This compound crystallizes in the body-centered tetragonal space group I4₁/a (C₄ₕ⁶).[1][2][3] Group theory analysis predicts 13 distinct Raman-active vibrational modes for this structure. These modes are categorized as either internal or external.

-

Internal Modes: These arise from the vibrations within the covalently bonded molybdate ([MoO₄]²⁻) tetrahedral units.[3][4] The center of mass of these units remains stationary during these vibrations.

-

External Modes (Lattice Modes): These involve the motion of the calcium cations (Ca²⁺) and the rigid molybdate tetrahedra as a whole.[1][3] These modes are further subdivided into translational and rotational motions.[5]

The irreducible representation for the Raman-active modes in CaMoO₄ is given by:

ΓRaman = 3Ag + 5Bg + 5Eg[4]

where Ag, Bg, and Eg are the symmetry species of the vibrations. Each of these modes corresponds to a specific peak in the Raman spectrum.

Quantitative Analysis of Raman Active Modes

The following table summarizes the experimentally observed Raman peak positions for this compound and their corresponding vibrational mode assignments as reported in the literature.

| Raman Shift (cm⁻¹) | Symmetry Assignment | Description of Vibrational Mode | Reference(s) |

| ~110-111.5 | Bg | External (Translational motion of Ca²⁺ and [MoO₄]²⁻) | [1][6] |

| ~145 | Eg | External (Translational motion of Ca²⁺ and [MoO₄]²⁻) | [5] |

| ~178-187 | Ag, Eg | External (Rotational motion of [MoO₄]²⁻) | [1][5] |

| ~268 | Eg | External (Rotational motion of [MoO₄]²⁻) | [5] |

| ~323-330 | Ag, Bg | Internal (ν₂ bending of [MoO₄]²⁻) | [5] |

| ~390-394 | Bg, Eg | Internal (ν₄ bending of [MoO₄]²⁻) | [5] |

| ~764-796 | Bg, Eg | Internal (ν₃ asymmetric stretching of [MoO₄]²⁻) | [1][7] |

| ~877-879.59 | Ag | Internal (ν₁ symmetric stretching of [MoO₄]²⁻) | [2][6][8] |

Note: The exact peak positions may vary slightly depending on the experimental conditions, sample crystallinity, and presence of dopants.

Experimental Protocols

This section details a generalized experimental protocol for the acquisition of Raman spectra from this compound, based on methodologies cited in the literature.

Sample Preparation

For Single Crystal Analysis:

-

Crystal Growth: High-quality single crystals of CaMoO₄ are typically grown using the Czochralski method.[1]

-

Orientation: The grown crystals are oriented using the Laue back reflection X-ray method to identify the major crystallographic axes.[1]

-

Cutting and Polishing: The oriented crystals are then cut, often into a cubic shape, with the edges aligned with the crystallographic axes. The surfaces are subsequently polished to an optical grade to minimize light scattering from surface imperfections.[1]

For Polycrystalline/Nanocrystalline Powder Analysis:

-

Synthesis: Nanocrystalline CaMoO₄ can be synthesized via various methods, including microwave-assisted solvothermal synthesis or co-precipitation.[2][3]

-

Sample Mounting: The powder sample is typically placed in a glass capillary tube or pressed into a pellet. For microscopic analysis, a small amount of powder is dispersed on a microscope slide.

Raman Spectroscopy Measurement

-

Instrumentation: A high-resolution Raman spectrometer is employed. Examples from the literature include the Cary 81 spectrophotometer and the Renishaw inVia Raman microscope.[1][9][10]

-

Excitation Source: A monochromatic laser is used as the excitation source. Common choices include a Helium-Neon (He-Ne) laser at 632.8 nm or an Argon ion laser at 488.0 nm or 514.5 nm.[1][11] A frequency-doubled Nd:YAG laser at 532 nm is also a suitable option.[12]

-

Laser Power: The laser power at the sample should be optimized to maximize the Raman signal while avoiding sample damage due to heating.

-

Optics: The laser is focused onto the sample using an appropriate objective lens (for micro-Raman). The scattered light is collected in a backscattering geometry.

-

Signal Collection: The collected light is passed through a notch or edge filter to remove the intense Rayleigh scattered light from the excitation wavelength.

-

Dispersion and Detection: The remaining Raman scattered light is dispersed by a diffraction grating and detected by a sensitive detector, such as a charge-coupled device (CCD) camera.[9]

-

Data Acquisition: Spectra are typically acquired over a wavenumber range of approximately 50 to 1000 cm⁻¹ to encompass all the first-order Raman modes of CaMoO₄. The acquisition time and number of accumulations are adjusted to achieve an adequate signal-to-noise ratio.

-

Calibration: The spectrometer is calibrated using a standard reference material with known Raman peak positions, such as a silicon wafer (520.7 cm⁻¹).

Workflow and Data Analysis

The following diagram illustrates the typical workflow for the experimental and analytical process of Raman spectroscopy of this compound.

Caption: Workflow for Raman analysis of this compound.

Logical Relationships in Vibrational Mode Analysis

The assignment of Raman peaks to specific vibrational modes is based on a logical relationship between the crystal structure, group theory, and isotopic substitution studies.

Caption: Logical flow for vibrational mode assignment.

This guide provides a foundational understanding of the Raman spectroscopic analysis of this compound. By following the outlined experimental protocols and data analysis workflows, researchers can effectively characterize this important material and gain insights into its fundamental vibrational properties.

References

- 1. Laser Induced Raman Spectra of Some Tungstates and Molybdates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. repositorio.unesp.br [repositorio.unesp.br]

- 4. researchgate.net [researchgate.net]

- 5. orbi.uliege.be [orbi.uliege.be]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Preparation, characterization and photoluminescence of nanocrystalline this compound (Journal Article) | ETDEWEB [osti.gov]

- 9. researchgate.net [researchgate.net]

- 10. docs.nrel.gov [docs.nrel.gov]

- 11. CONTENTdm [nistdigitalarchives.contentdm.oclc.org]

- 12. kops.uni-konstanz.de [kops.uni-konstanz.de]

thermal expansion coefficients of calcium molybdate

An In-depth Technical Guide to the Thermal Expansion Coefficients of Calcium Molybdate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal expansion properties of this compound (CaMoO₄). Possessing a scheelite-type crystal structure, this compound exhibits anisotropic thermal expansion, a critical consideration in its various applications, including as a laser host material, scintillator, and in drug delivery systems where temperature-dependent behavior can influence performance and stability. This document summarizes the available quantitative data, details the experimental methodologies used for its characterization, and provides a visual representation of its anisotropic thermal behavior.

Data Presentation: Thermal Expansion Coefficients

The thermal expansion of this compound is not uniform in all crystallographic directions, a phenomenon known as anisotropy. The expansion is significantly greater along the c-axis compared to the a-axis. The linear thermal expansion coefficients (α) quantify this change in dimension as a function of temperature.

| Temperature Range (°C) | αa (x 10⁻⁶ K⁻¹) | αc (x 10⁻⁶ K⁻¹) | Volumetric TEC (αV) (x 10⁻⁶ K⁻¹) | Data Source |

| 25 – 1000 | 12.7 | 21.4 | ~46.8 | [1][2] |

Note: The volumetric thermal expansion coefficient (αV) is calculated using the formula αV = 2αa + αc for tetragonal crystals like this compound.[3]

The significant difference between the thermal expansion coefficients along the a and c axes underscores the anisotropic nature of this compound's response to temperature changes.[3] The expansion in the direction is approximately 55% of that in the[1] direction.[3]

Experimental Protocols

The determination of thermal expansion coefficients for crystalline materials like this compound primarily relies on high-temperature X-ray diffraction (HTXRD) and dilatometry.

High-Temperature X-ray Diffraction (HTXRD)

HTXRD is a powerful in-situ technique that allows for the precise measurement of lattice parameters at various temperatures. From the temperature-dependent lattice parameters, the thermal expansion coefficients can be accurately calculated.

Methodology:

-

Sample Preparation: A fine powder of synthesized this compound is typically used. The powder is placed on a sample holder within a high-temperature chamber that is integrated into an X-ray diffractometer.

-

Heating and Data Collection: The sample is heated in a controlled atmosphere (often air or an inert gas) to a series of desired temperatures. At each temperature step, the sample is allowed to thermally equilibrate before an X-ray diffraction pattern is recorded.

-

Data Analysis (Rietveld Refinement): The collected diffraction patterns are analyzed using the Rietveld refinement method. This whole-pattern fitting procedure refines a theoretical crystal structure model against the experimental data to extract precise lattice parameters (a and c for the tetragonal CaMoO₄) at each temperature.

-

Calculation of Thermal Expansion Coefficients: The thermal expansion coefficient along a specific crystallographic axis (e.g., αa) is determined from the slope of the curve of the lattice parameter (a) versus temperature (T).

Dilatometry

Dilatometry is a technique that measures the dimensional change of a material as a function of temperature. While HTXRD provides information on the crystallographic level, dilatometry measures the bulk dimensional changes of a sintered ceramic or a single crystal.

Methodology:

-

Sample Preparation: A dense, sintered pellet or a single crystal of this compound with a well-defined geometry (e.g., a cylinder or a rectangular bar) is prepared.

-

Measurement: The sample is placed in a dilatometer furnace. A pushrod, typically made of a material with a known and low thermal expansion (e.g., fused silica or alumina), is placed in contact with the sample. As the sample is heated at a controlled rate, its expansion or contraction is transferred through the pushrod to a displacement sensor (e.g., a linear variable differential transformer - LVDT).

-

Data Analysis: The change in length of the sample is recorded as a function of temperature. The linear thermal expansion coefficient is then calculated from this data.

Visualization of Anisotropic Thermal Expansion

The following diagram illustrates the concept of anisotropic thermal expansion in the tetragonal crystal structure of this compound.

References

optical properties of undoped calcium molybdate crystals

An In-depth Technical Guide on the Optical Properties of Undoped Calcium Molybdate Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core optical properties of undoped this compound (CaMoO₄) crystals. CaMoO₄ is a material of significant interest due to its applications as a scintillator, a host material for solid-state lasers, and in other optoelectronic devices.[1][2] This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of fundamental concepts and workflows.

Crystal Structure and Vibrational Modes

This compound crystallizes in a tetragonal structure belonging to the space group I4₁/a.[2] The crystal lattice is composed of [MoO₄]²⁻ tetrahedral clusters and [CaO₈] dodecahedral clusters.[2][3] The vibrational properties of the CaMoO₄ crystal are characterized by 26 vibrational modes, which can be categorized into internal and external modes.[2] Internal modes correspond to vibrations within the [MoO₄] clusters, while external modes are attributed to the vibrations of the [CaO₈] clusters.[2] These vibrational modes are Raman and infrared active and provide insights into the crystal's structural integrity and purity.

Optical Transmission and Absorption

Undoped CaMoO₄ crystals are transparent in the visible and near-infrared regions of the electromagnetic spectrum. The absorption edge of these crystals is typically observed around 330 nm.[4] The transmittance of a 10 mm cubic sample of CaMoO₄ can reach 78% at 540 nm, which is near the maximum of its luminescence band.[4] The presence of color centers, often due to oxygen vacancies, can introduce absorption bands, particularly a broad one with a maximum at λ=460 nm.[4][5] These color centers can be eliminated by annealing the crystals in an oxygen-containing atmosphere.[6]

Table 1: Transmittance and Absorption Data for Undoped CaMoO₄

| Property | Value | Wavelength/Conditions | Reference |

| Absorption Edge | ~330 nm | Room Temperature | [4] |

| Transmittance | 78% | 540 nm (10 mm thick sample) | [4] |

| Attenuation Coefficient (μ) | < 0.01 cm⁻¹ | 520 nm (after annealing) | [4][5] |

| Absorption Band (due to color centers) | ~460 nm | Before annealing | [4][5] |

Refractive Index and Dispersion

The refractive index is a fundamental optical property that dictates the behavior of light as it passes through the crystal. For CaMoO₄, the refractive index has been measured over a wide spectral range.

Table 2: Refractive Index and Related Optical Constants of Undoped CaMoO₄

| Property | Value | Wavelength/Conditions | Reference |

| Refractive Index (n₀) | ~1.99 | 0.5876 µm (Ordinary ray) | [1] |

| Abbe Number (Vd) | 28.83 | [1] | |

| Chromatic Dispersion (dn/dλ) | -0.17552 µm⁻¹ | [1] | |

| Group Index (ng) | 2.0957 | [1] |

Luminescence Properties

Undoped this compound is a self-activated luminescent material, with its emission originating from the [MoO₄]²⁻ molecular complexes.[7] The luminescence spectrum typically consists of a broad emission band in the green-blue region of the visible spectrum.[2][8] The peak of this emission is often observed around 520-540 nm.[4][8] The luminescence can be excited by UV radiation or high-energy particles.[9][10] The luminescence properties are sensitive to the presence of defects and impurities, which can introduce additional emission bands.

Table 3: Luminescence Characteristics of Undoped CaMoO₄

| Property | Value | Excitation Wavelength | Reference |

| Emission Peak | ~520-540 nm | UV, X-ray | [4][8] |

| Emission Color | Green-Blue | [2] | |

| Origin | [MoO₄]²⁻ molecular complexes | [7] |

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a crystal. The Raman spectrum of CaMoO₄ exhibits several distinct peaks corresponding to the internal and external vibrational modes of the crystal lattice.

Table 4: Prominent Raman Modes of Undoped CaMoO₄ at Ambient Pressure

| Raman Shift (cm⁻¹) | Assignment | Vibrational Mode | Reference |

| 877 | O-Mo-O symmetric stretching | ν₁ (Ag) | [11] |

| 846 | O-Mo-O asymmetric stretching | ν₃ (Bg) | [11] |

| 793 | O-Mo-O asymmetric stretching | ν₃ (Eg) | [11] |

| 392 | O-Mo-O symmetric bending | ν₄ (Bg) | [12] |

| 323 | O-Mo-O asymmetric bending | ν₂ (Ag, Bg) | [12] |

| 194 | External Mode (Rotation) | R(Eg) | [11] |

| 145 | External Mode (Translation) | T(Eg) | [11] |

| 112 | External Mode (Rotation) | R(Ag) | [11] |

Experimental Protocols

Crystal Growth: Czochralski Technique

High-quality single crystals of CaMoO₄ are often grown using the Czochralski technique.

Methodology:

-

Starting Material: High-purity CaMoO₄ powder is placed in a crucible (typically iridium).

-

Melting: The powder is heated to its melting point (approximately 1445 °C) in a controlled atmosphere.

-

Seeding: A seed crystal is dipped into the molten CaMoO₄.

-

Pulling and Rotation: The seed crystal is slowly pulled upwards while being rotated. The pulling and rotation rates are carefully controlled to maintain a uniform diameter of the growing crystal.

-

Cooling: The crystal is slowly cooled to room temperature to minimize thermal stress and prevent cracking.

Optical Transmittance and Absorption Measurement

Methodology:

-

Sample Preparation: A CaMoO₄ crystal is cut and polished to have two parallel and optically flat surfaces. The thickness of the sample is measured precisely.

-

Spectrophotometer Setup: A dual-beam UV-Vis-NIR spectrophotometer is used.

-

Measurement: The sample is placed in the sample beam path of the spectrophotometer. A reference spectrum (air) is recorded. The transmittance spectrum of the sample is then measured over a specific wavelength range (e.g., 200-1100 nm).

-

Data Analysis: The absorption coefficient (α) can be calculated from the transmittance (T) and reflectance (R) data using the Beer-Lambert law.

Luminescence Spectroscopy

Methodology:

-

Excitation Source: A suitable excitation source, such as a xenon lamp with a monochromator or a laser, is used to excite the sample.

-

Sample Holder: The CaMoO₄ sample is mounted in a sample holder, which may have temperature control capabilities.

-

Emission Collection: The emitted light from the sample is collected at a 90-degree angle to the excitation beam to minimize scattered light.

-

Spectrometer: The collected light is passed through a monochromator to disperse the different wavelengths.

-

Detector: A sensitive detector, such as a photomultiplier tube (PMT), is used to measure the intensity of the emitted light at each wavelength.

Raman Spectroscopy

Methodology:

-

Laser Source: A monochromatic laser (e.g., He-Ne laser at 632.8 nm or an Argon ion laser at 488.0 nm) is used as the excitation source.[12]

-

Sample Illumination: The laser beam is focused onto the CaMoO₄ crystal.

-

Scattered Light Collection: The Raman scattered light is collected in a backscattering or right-angle geometry.

-

Filtering: A notch or edge filter is used to remove the intense Rayleigh scattered light.

-

Spectrometer and Detector: The Raman scattered light is dispersed by a spectrometer and detected by a charge-coupled device (CCD) detector.

Visualizations

Caption: Czochralski Crystal Growth Workflow for CaMoO₄.

Caption: Experimental Workflow for Optical Characterization.

Caption: Energy Level Transitions in CaMoO₄ Luminescence.

References

- 1. refractiveindex.info [refractiveindex.info]

- 2. repositorio.unesp.br [repositorio.unesp.br]

- 3. cdmf.org.br [cdmf.org.br]

- 4. researchgate.net [researchgate.net]

- 5. en.newpiezo.com [en.newpiezo.com]

- 6. public.pensoft.net [public.pensoft.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

- 12. Laser Induced Raman Spectra of Some Tungstates and Molybdates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Growing High-Quality Calcium Molybdate Single Crystals via the Czochralski Method: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of high-quality calcium molybdate (CaMoO₄) single crystals using the Czochralski method. CaMoO₄ crystals are of significant interest for various applications, including solid-state lasers, scintillators for detecting rare events in particle physics, and as host materials for phosphors.[1][2] The protocols outlined below cover the entire workflow from starting material preparation to post-growth treatment and crystal characterization.

Introduction to the Czochralski Method for this compound